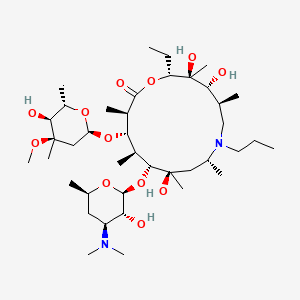

Glycerophosphoinositol lysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

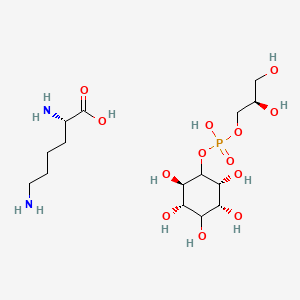

Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.

科学的研究の応用

Role in Cell Transformation and Oncogenes

Glycerophosphoinositols, including glycerophosphoinositol lysine, are metabolites formed by the action of phospholipase A2 and lysolipase on membrane phosphoinositides. They are identified as potential markers of cell transformation, particularly in cells transformed by ras and other oncogenes. These compounds modulate the activity of cellular GTPases, and have been proposed to regulate cell functions. Specifically, glycerophosphoinositol-4-phosphate (GroPIns4P), a derivative, acts as an inhibitor of adenylyl cyclase, impacting the Gs protein and is formed upon hormone stimulation in various cell lines, including fibroblasts, thyrocytes, and leukemia cells (Corda & Falasca, 1996).

Biological Functions in Different Cell Types

Glycerophosphoinositols influence various cellular processes such as cell proliferation, actin cytoskeleton organization, and modulation of adenylyl cyclase. For example, they induce cell proliferation in thyroid cells, modify actin cytoskeleton organization in fibroblasts, and reduce the invasive potential of tumor cell lines. Their roles in inflammatory and immune responses have also been investigated, including enhancing cytokine-dependent chemotaxis in T-lymphocytes (Corda et al., 2009).

Immunomodulatory Potential

Glycerophosphoinositols, particularly glycerophosphoinositol 4-phosphate (GroPIns4P), demonstrate significant roles in immune cell regulation. GroPIns4P enhances CXCL12-induced T-cell chemotaxis and activates the kinase Lck in a cAMP/PKA-dependent manner, suggesting its potential as an immunomodulator and raising questions about the role of endogenously produced GroPIns4P in adaptive immune responses (Patrussi et al., 2013).

特性

CAS番号 |

425642-33-7 |

|---|---|

製品名 |

Glycerophosphoinositol lysine |

分子式 |

C15H33N2O13P |

分子量 |

480.4 |

IUPAC名 |

L-lysine compound with (R)-2,3-dihydroxypropyl ((1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) hydrogen phosphate (1:1) |

InChI |

InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4-,5-,6+,7+,8+,9-;5-/m10/s1 |

InChIキー |

QPXIFSAACCUZHZ-CAUJZTPJSA-N |

SMILES |

N[C@@H](CCCCN)C(O)=O.O[C@@H]1[C@H](OP(O)(OC[C@H](O)CO)=O)[C@@H](O)[C@H](O)[C@@H](O)[C@@H]1O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)

![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)

![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)